
2-Propanone, O-(phenylmethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, O-(phenylmethyl)oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a class of compounds characterized by the presence of the >C=N-O-R moiety. This compound is known for its diverse biological and pharmacological applications, including its use as an intermediate in the synthesis of various pharmacological derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanone, O-(phenylmethyl)oxime can be synthesized through the reaction of acetone with hydroxylamine to form acetone oxime, followed by the reaction with benzyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, O-(phenylmethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Applications De Recherche Scientifique
2-Propanone, O-(phenylmethyl)oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propanone, O-(phenylmethyl)oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates. This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, oxime: A simpler oxime derivative with similar reactivity.
Benzaldoxime: An oxime derivative of benzaldehyde.
Acetophenone oxime: An oxime derivative of acetophenone
Uniqueness
2-Propanone, O-(phenylmethyl)oxime is unique due to its specific structure, which combines the properties of both acetone oxime and benzyl ether. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
3376-36-1 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-phenylmethoxypropan-2-imine |
InChI |
InChI=1S/C10H13NO/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clé InChI |
IGLNBLSWLLNOLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
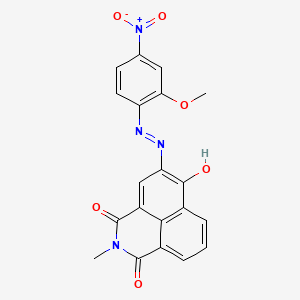


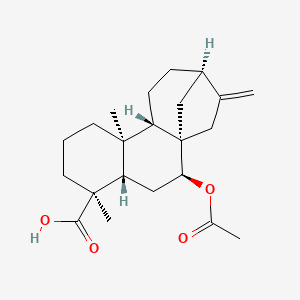
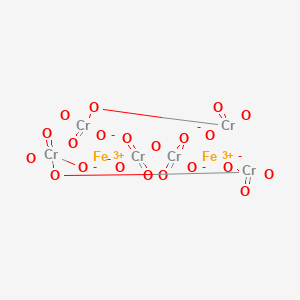
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
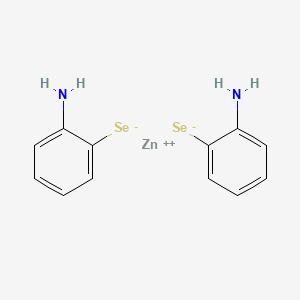

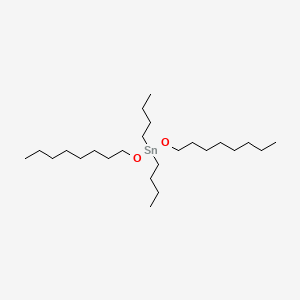
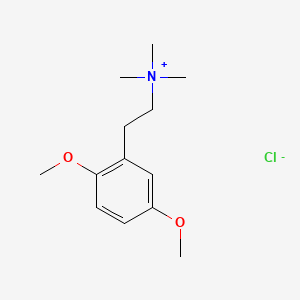
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

